1-(Pyrimidin-2-ylmethyl)piperidin-3-ol
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Overview
Description
1-(Pyrimidin-2-ylmethyl)piperidin-3-ol: is a heterocyclic organic compound that features a piperidine ring substituted with a pyrimidinylmethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-ylmethyl)piperidin-3-ol typically involves the reaction of pyrimidine derivatives with piperidine derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where a pyrimidinylmethyl halide reacts with piperidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include:
Nucleophilic substitution: Using pyrimidinylmethyl halides and piperidin-3-ol.
Purification: Techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-ylmethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced pyrimidine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Pyrimidin-2-ylmethyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperidine, piperidinone, and their substituted analogs.
Pyrimidine derivatives: Compounds such as pyrimidine, pyrimidinylmethyl halides, and their substituted analogs.
Uniqueness: 1-(Pyrimidin-2-ylmethyl)piperidin-3-ol is unique due to its specific combination of a piperidine ring with a pyrimidinylmethyl group and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(pyrimidin-2-ylmethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-9-3-1-6-13(7-9)8-10-11-4-2-5-12-10/h2,4-5,9,14H,1,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHTWZMSCGMLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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